[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane
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Overview
Description
CI-52015 (hydrate), commonly known as methylene blue hydrate, is a chemical compound with the molecular formula C16H18ClN3S·xH2O. It is a hydrate form of methylene blue, a well-known dye and medication. Methylene blue was first synthesized by Heinrich Caro in 1876 and has since found various applications in medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylene blue hydrate can be synthesized through the reaction of dimethylaniline with sodium thiosulfate and ferric chlorideThe hydrate form is obtained by crystallizing the compound from an aqueous solution .
Industrial Production Methods: Industrial production of methylene blue hydrate involves large-scale synthesis using similar chemical reactions. The process typically includes the following steps:
- Oxidation of dimethylaniline with sodium thiosulfate and ferric chloride.
- Purification of the resulting methylene blue through recrystallization.
- Hydration of the purified methylene blue to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions: Methylene blue hydrate undergoes various chemical reactions, including:
Oxidation: Methylene blue can be reduced to leucomethylene blue, which is a colorless form of the compound.
Reduction: The compound can be oxidized back to methylene blue from leucomethylene blue.
Substitution: Methylene blue can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Solvents: Water, ethanol.
Major Products Formed:
Leucomethylene Blue: Formed through the reduction of methylene blue.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Methylene blue hydrate has a wide range of scientific research applications, including:
Mechanism of Action
Methylene blue exerts its effects through several mechanisms:
Reduction of Methemoglobin: Methylene blue is reduced to leucomethylene blue, which then reduces methemoglobin to hemoglobin.
Inhibition of Monoamine Oxidase: Methylene blue inhibits monoamine oxidase, which can affect neurotransmitter levels in the brain.
Antioxidant Properties: The compound can scavenge reactive oxygen species, reducing oxidative stress.
Comparison with Similar Compounds
Basic Blue 9: Another name for methylene blue.
Crystal Violet: A similar dye used in microbiology.
Brilliant Blue FCF: A dye used in food and cosmetics.
Uniqueness: Methylene blue hydrate is unique due to its dual role as a dye and a medication. Its ability to treat methemoglobinemia and its potential neuroprotective effects set it apart from other similar compounds .
Properties
Molecular Formula |
C17H22N3S+ |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane |
InChI |
InChI=1S/C16H18N3S.CH4/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H4/q+1; |
InChI Key |
LFHIYYOZBGMWOV-UHFFFAOYSA-N |
Canonical SMILES |
C.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 |
Origin of Product |
United States |
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